molecular formula C9H12N4OS B14133425 5-(3-Azidobutyl)thiophene-2-carboxamide CAS No. 88962-03-2

5-(3-Azidobutyl)thiophene-2-carboxamide

Cat. No.: B14133425
CAS No.: 88962-03-2
M. Wt: 224.29 g/mol
InChI Key: PTXRGYYEEQSCCS-UHFFFAOYSA-N
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Description

5-(3-Azidobutyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The azido group in the compound introduces a high degree of reactivity, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a halogenated butyl group is reacted with sodium azide to form the azido group . The reaction conditions often require an inert atmosphere and moderate temperatures to ensure the stability of the azido group.

Industrial Production Methods

Industrial production of 5-(3-azidobutyl)thiophene-2-carboxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(3-Azidobutyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Triazoles.

Scientific Research Applications

5-(3-Azidobutyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-azidobutyl)thiophene-2-carboxamide involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can form covalent bonds with other molecules, making it useful in bioconjugation and click chemistry. The thiophene ring can interact with biological targets through π-π stacking interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the azido group in 5-(3-azidobutyl)thiophene-2-carboxamide makes it highly reactive and versatile for various chemical reactions, particularly in click chemistry. This reactivity sets it apart from other similar compounds and makes it valuable in scientific research and industrial applications .

Properties

CAS No.

88962-03-2

Molecular Formula

C9H12N4OS

Molecular Weight

224.29 g/mol

IUPAC Name

5-(3-azidobutyl)thiophene-2-carboxamide

InChI

InChI=1S/C9H12N4OS/c1-6(12-13-11)2-3-7-4-5-8(15-7)9(10)14/h4-6H,2-3H2,1H3,(H2,10,14)

InChI Key

PTXRGYYEEQSCCS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(S1)C(=O)N)N=[N+]=[N-]

Origin of Product

United States

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